molecular formula C18H20N4O2S B3485984 3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine

3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine

Cat. No. B3485984
M. Wt: 356.4 g/mol
InChI Key: KCMURDKEJCVXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine” is a complex organic molecule that contains several functional groups. It has an ethoxy group attached to a phenyl ring, a methoxybenzyl thioether group, and a 1,2,4-triazole ring with an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the ethoxy, methoxybenzyl thioether, and amine groups would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amine group could participate in acid-base reactions, and the thioether group could undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups could increase its solubility in organic solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on how it interacts with various biological targets, which in turn would be influenced by its molecular structure .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. It could potentially be explored for use in various areas such as medicinal chemistry, materials science, or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-3-24-15-9-7-14(8-10-15)17-20-21-18(22(17)19)25-12-13-5-4-6-16(11-13)23-2/h4-11H,3,12,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMURDKEJCVXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine
Reactant of Route 3
Reactant of Route 3
3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine
Reactant of Route 4
Reactant of Route 4
3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.